molecular formula C22H15Cl3F3N3O3 B2594222 N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea CAS No. 339020-29-0

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea

Cat. No. B2594222
CAS RN: 339020-29-0
M. Wt: 532.73
InChI Key: BEMITZKEEMAGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C22H15Cl3F3N3O3 and its molecular weight is 532.73. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

This compound has shown promise in antiviral research due to the biological activity of indole derivatives. Indole structures, which are present in this compound, have been found to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents. Specifically, indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them valuable in the study of inflammation and related disorders. By modulating inflammatory pathways, these compounds can contribute to the development of new treatments for chronic inflammatory diseases .

Anticancer Activity

Indole derivatives, including this compound, are being explored for their anticancer potential. Their ability to interfere with cancer cell proliferation and induce apoptosis makes them candidates for cancer therapy research .

Antimicrobial and Antitubercular Effects

Research into antimicrobial and antitubercular applications of indole derivatives has shown that these compounds can be effective against a broad spectrum of microbial pathogens, including those causing tuberculosis .

Antidiabetic Potential

The compound’s indole nucleus may play a role in antidiabetic drug development. Indole derivatives have been investigated for their ability to regulate blood sugar levels and improve insulin sensitivity .

Antimalarial Properties

Indole derivatives are also being studied for their antimalarial properties. Their potential to inhibit the growth of Plasmodium species, which cause malaria, is of significant interest in the field of tropical medicine .

Each of these applications highlights the compound’s versatility and the broad spectrum of its potential therapeutic uses. Ongoing research in these areas may lead to the development of new drugs and treatments for various diseases. The compound’s diverse biological activities underscore its importance in pharmaceutical sciences and its immeasurable potential for future therapeutic possibilities .

properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-N-[(3,4-dichlorophenyl)carbamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3F3N3O3/c23-16-6-3-14(9-17(16)24)30-21(33)31-20(32)11-34-15-4-1-12(2-5-15)7-19-18(25)8-13(10-29-19)22(26,27)28/h1-6,8-10H,7,11H2,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMITZKEEMAGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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